3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

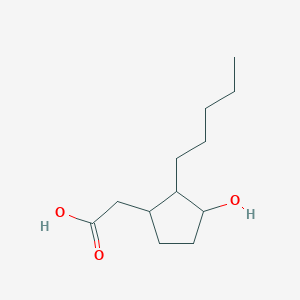

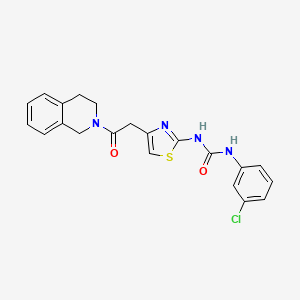

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine, also known as DMPD, is a chemical compound that has received significant attention in scientific research. DMPD is a type of organic compound that belongs to the family of aromatic amines. It has a molecular weight of 212.3 g/mol and a molecular formula of C15H17N3.

科学的研究の応用

Algicidal Agent

This compound can be used to develop a variety of algicides for harmful algae control that cause water pollution . A series of derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine were synthesized and analyzed for their structure-activity relationships toward a harmful and a harmless algal species . The best algicidal activities were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group .

Control of Harmful Algal Blooms

The compounds synthesized from “3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine” could be potential agents for selectively controlling harmful algal blooms . The compounds decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .

Low Ecotoxicity

The compounds synthesized from “3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine” showed low ecotoxicity . In the case of Daphnia magna, they showed EC50 values of 20.18 and 22.32 µM, respectively, which were approximately 46.4 and 44.69 times higher than the LC50 value against Microcystis sp., showing low ecotoxicity . In the case of Danio rerio, they showed very low ecotoxicity with EC50 values of 94.97 and 45.97 µM, respectively .

Site-Specific Introduction of Deuterium

The electroreductive deuteroarylation of alkenes enabled by an organo-mediator can be used for the site-specific introduction of deuterium . This method provides a series of mono-deuterated alkylarenes with excellent deuterium incorporation through two single-electron reductions (SER), without requiring metal catalysts, external reductants, and sacrificial anodes .

Application to Bioactive Molecules

The synthetic application of the developed deuteroarylation was demonstrated by the applications to other bioactive molecules . The aryl iodides derived from several bioactive molecules, including L (−)-borneol, L-menthol, icaridin, N-Boc-L-prolinol, isoborneol, and perillol, could be successfully converted into mono-deuterated products in moderate yields with up to 99% D .

特性

IUPAC Name |

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16(2)14-9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-10H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFRAQYDTWJILJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-N,3-N-dimethyl-5-phenylbenzene-1,3-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2376329.png)

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)

![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)

![(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2376342.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2376348.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)